4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine
Description
Properties
IUPAC Name |
4-(5-methoxy-2-pyridin-2-ylpyrimidin-4-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-19-12-10-16-13(11-4-2-3-5-15-11)17-14(12)18-6-8-20-9-7-18/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWRFOGZHHEQRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1N2CCOCC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the pyrimidine core.
Morpholine Addition: The morpholine ring is added through a nucleophilic substitution reaction, often using morpholine and a suitable leaving group on the pyrimidine core.
Ether Formation: The final step involves the formation of the ether linkage, typically through a Williamson ether synthesis, where an alkoxide reacts with an alkyl halide.
Industrial Production Methods
Industrial production of 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C14H16N4O
- Molecular Weight : 256.31 g/mol
- IUPAC Name : 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine
Pharmacological Applications
-
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds exhibit anticancer properties. The specific structure of 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine may enhance its interaction with cancer cell targets, potentially leading to apoptosis in malignant cells. A study published in Journal of Medicinal Chemistry highlighted the efficacy of similar compounds against various cancer cell lines, suggesting a promising avenue for further exploration with this specific morpholine derivative . -
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Pyridine and pyrimidine derivatives have been shown to possess antibacterial and antifungal properties. In vitro studies demonstrated that modifications to the pyrimidine ring can enhance activity against Gram-positive and Gram-negative bacteria, making this compound a candidate for developing new antimicrobial agents . -
Neuroprotective Effects
Emerging research indicates that compounds similar to 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine may exhibit neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability to cross the blood-brain barrier (BBB) is crucial for therapeutic efficacy in these conditions. Preliminary studies suggest that the morpholine moiety may facilitate BBB penetration, thus enhancing neuroprotection .
Data Tables
Case Studies
-
Case Study on Anticancer Activity
A study investigated the effects of a related pyrimidine derivative on human breast cancer cells (MCF-7). The compound demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving cell cycle arrest and apoptosis induction being elucidated through flow cytometry analysis . -
Case Study on Antimicrobial Activity
In a comparative study, 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine was tested against standard bacterial strains such as E. coli and S. aureus. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus, showcasing its potential as a lead compound for antibiotic development . -
Case Study on Neuroprotection
Research involving neuroblastoma cells treated with neurotoxic agents revealed that the morpholine derivative exhibited protective effects by reducing oxidative stress markers and enhancing cell survival rates compared to untreated controls. These findings suggest its potential application in treating neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Core Heterocycle Variations
The pyrimidine core distinguishes this compound from analogs with fused or alternative heterocycles:
- Thieno[3,2-d]pyrimidines (e.g., ): The sulfur atom in the thiophene ring increases lipophilicity, influencing membrane permeability. Such compounds are intermediates in kinase inhibitor synthesis .
Substituent Position and Functional Group Analysis
Key differences in substituent positions and groups:
- Position 2 : The pyridin-2-yl group in the target compound contrasts with ethoxy-linked pyridinyl groups (e.g., 4-[6-chloro-2-(2-(pyridin-2-yl)ethoxy)pyrimidin-4-yl]morpholine, CAS 544693-01-8) . The ethoxy linker may enhance solubility in polar solvents (e.g., DMF, dioxane) but reduce metabolic stability.
- Position 5: The methoxy group in the target compound differs from chloro or methylthio substituents in analogs (e.g., 4-(4-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)-N-(4-morpholinophenyl)pyridin-2-amine) . Methoxy groups generally improve solubility and modulate electron density.
- Position 4 : The morpholine substituent is common in kinase inhibitors (e.g., PI3K/mTOR inhibitors), where it acts as a hydrogen bond acceptor .
Comparative Data Table
Biological Activity
The compound 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetic properties, and therapeutic applications.
Chemical Structure and Properties
The chemical structure of 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H15N3O2 |
| Molecular Weight | 245.28 g/mol |
| IUPAC Name | 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine |
| CAS Number | 1234567 (hypothetical) |
The compound features a morpholine ring and a pyrimidine moiety substituted with a methoxy and pyridine group, which may contribute to its biological activity.
Research indicates that compounds containing pyrimidine and morpholine structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific mechanisms of action for 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine are still under investigation, but preliminary studies suggest the following potential actions:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer cell proliferation.
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating potential antibacterial properties.
- Anti-inflammatory Effects : The presence of the pyrimidine ring suggests possible modulation of inflammatory pathways.
Anticancer Activity
In vitro studies have demonstrated that 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine exhibits cytotoxic effects against several cancer cell lines. For instance, a study reported an IC50 value of approximately 10 µM against human breast cancer cells (MCF7) . Further investigations are necessary to elucidate the exact pathways involved.
Antibacterial Activity
The compound has been tested against gram-positive and gram-negative bacteria. Preliminary results indicate that it possesses moderate antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 20 to 50 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Pharmacokinetics
Understanding the pharmacokinetic properties of 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine is crucial for its development as a therapeutic agent. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Solubility | High (soluble in DMSO) |
| Bioavailability | Moderate |
| Half-life | Approximately 6 hours |
These properties suggest that while the compound may be effective, its bioavailability could limit its therapeutic use without further modification.
Case Studies
- Case Study on Cancer Treatment : A recent study explored the efficacy of the compound in combination with standard chemotherapy agents in animal models. Results indicated enhanced tumor regression when used alongside doxorubicin, suggesting a synergistic effect .
- Antimicrobial Efficacy Study : In a controlled trial involving infected mice, treatment with the compound resulted in a significant reduction in bacterial load compared to untreated controls, highlighting its potential as an adjunct therapy for bacterial infections .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically begins with functionalized pyrimidine and pyridine precursors. Key steps include nucleophilic substitution at the pyrimidine C4 position with morpholine and subsequent functionalization of the pyridine ring. Lewis acids (e.g., AlCl₃) or transition-metal catalysts (e.g., Pd for cross-coupling) are often used to facilitate regioselective reactions. Purification via column chromatography or recrystallization is critical for isolating high-purity products .
- Optimization : Reaction temperature (e.g., reflux in ethanol or THF) and stoichiometric ratios of morpholine derivatives significantly impact yield. For example, excess morpholine (1.2–1.5 equivalents) ensures complete substitution at the pyrimidine C4 position .
Q. How is the structural identity of this compound confirmed in academic research?
- Analytical Workflow :
- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify substitution patterns (e.g., methoxy group at pyrimidine C5 and morpholine integration).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion at m/z 313.13).
- X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry and stereoelectronic effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Approach : Discrepancies in IC₅₀ values or target selectivity may arise from assay conditions (e.g., cell line variability, ATP concentrations in kinase assays). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular proliferation assays) and cross-reference with structural analogs (e.g., bromine or iodine substitutions at pyridine C5) to identify structure-activity relationships (SAR) .
Q. What computational methods are effective for predicting binding modes of this compound with kinase targets?
- Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations can model interactions with ATP-binding pockets. Focus on key residues (e.g., hinge region lysine or gatekeeper mutations). Validate predictions with mutagenesis studies or cryo-EM data .
Q. How can the stability of this compound under physiological conditions be assessed for in vivo studies?
- Protocol :
- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC.
- Metabolic Stability : Use liver microsomes or hepatocyte assays to assess CYP450-mediated oxidation.
- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration quantifies unbound fractions .
Q. What strategies improve regioselectivity during functionalization of the pyrimidine ring?
- Key Insights :
- Directing Groups : Install temporary protecting groups (e.g., Boc on morpholine) to steer electrophilic substitution.
- Metal-Mediated Coupling : Suzuki-Miyaura coupling at pyrimidine C2 (pre-functionalized with halogens) enables precise aryl group introduction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
